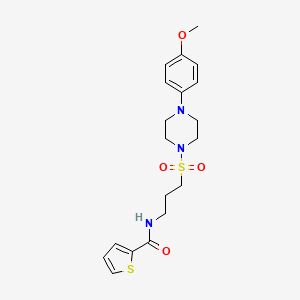
N-(3-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)丙基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a sulfonyl-linked piperazine moiety with a methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of this compound is the Dopamine D3 receptor (D3R) . D3R is a member of the dopamine D2-like receptor family, which plays a significant role in emotional and cognitive functions . Aberrant D3R signaling has been linked to multiple neurological and psychiatric conditions, such as Parkinson’s disease, schizophrenia, behavioral sensitization, depression, and substance use disorders .
Mode of Action
The compound acts as a full antagonist at the D3R . This means it binds to the D3R and blocks its activation by dopamine, thereby inhibiting the receptor’s function . The compound has very high affinity for D3R, indicating that it binds strongly to the receptor .
Biochemical Pathways
The compound’s antagonistic action at the D3R affects the dopaminergic pathways in the brain . By blocking D3R, the compound can modulate the activity of these pathways, which are involved in a variety of functions including motor control, reward, and cognition .
Pharmacokinetics
The compound has moderate lipophilicity , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties . The compound was found to be an avid substrate for brain efflux transporters, which could limit its ability to cross the blood-brain barrier and reach its target in the brain .
Result of Action
By acting as a D3R antagonist, the compound could potentially alleviate symptoms associated with conditions linked to aberrant D3R signaling .
Action Environment
Environmental factors such as the presence of efflux transporters in the brain can influence the compound’s action, efficacy, and stability . These transporters can limit the compound’s access to its target in the brain, thereby reducing its effectiveness .
生化分析
Biochemical Properties
The biochemical properties of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide are not fully understood yet. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide on cells are not fully known. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide is not fully understood. It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(4-methoxyphenyl)piperazine.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in 4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propane.
Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of the sulfonylated piperazine with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
属性
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-26-17-7-5-16(6-8-17)21-10-12-22(13-11-21)28(24,25)15-3-9-20-19(23)18-4-2-14-27-18/h2,4-8,14H,3,9-13,15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWSTOKKZRCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
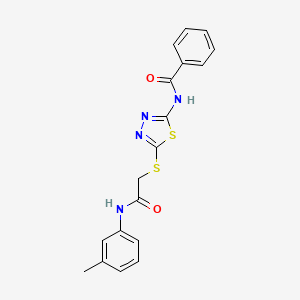
![3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide](/img/structure/B2458656.png)

![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
![N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2458661.png)
![Methyl 2-amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2458664.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)
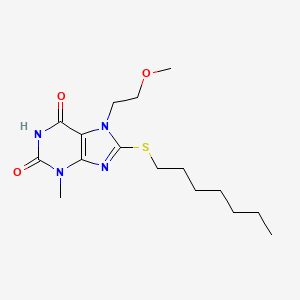
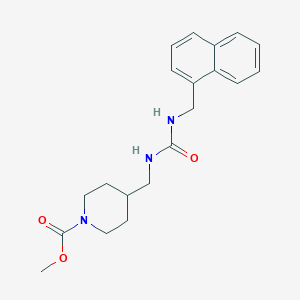
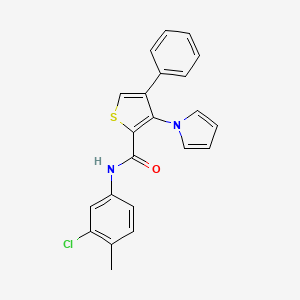
![methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2458674.png)
![Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2458675.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2458677.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2458678.png)
